molecular formula C15H15F2N B13058500 1,3-Bis(2-fluorophenyl)propan-2-amine

1,3-Bis(2-fluorophenyl)propan-2-amine

Cat. No.: B13058500
M. Wt: 247.28 g/mol
InChI Key: KXARUORGIPKTAR-UHFFFAOYSA-N
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Description

1,3-Bis(2-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of amines It features two fluorophenyl groups attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-fluorophenyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

1,3-Bis(2-fluorophenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound is believed to target cell division proteins such as FtsZ, as well as enzymes like enoyl-[acyl-carrier-protein] reductase (FabI) and quinolone resistance protein (norA) . These interactions disrupt essential cellular processes, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern and the presence of two fluorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15F2N

Molecular Weight

247.28 g/mol

IUPAC Name

1,3-bis(2-fluorophenyl)propan-2-amine

InChI

InChI=1S/C15H15F2N/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8,13H,9-10,18H2

InChI Key

KXARUORGIPKTAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F

Origin of Product

United States

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